Journal Name:Green Chemistry
Journal ISSN:1463-9262
IF:11.034
Journal Website:http://pubs.rsc.org/en/journals/journalissues/gc
Year of Origin:1999
Publisher:Royal Society of Chemistry (RSC)
Number of Articles Per Year:555
Publishing Cycle:Bimonthly
OA or Not:Not
Preparation and characterization of carnauba wax-based particle with hierarchical structure and its use as hydrophobic chitosan materials
Green Chemistry ( IF 11.034 ) Pub Date: 2023-07-20 , DOI: 10.1016/j.carbpol.2023.121224
To improve the hydrophobicity of polysaccharide-based films, hydrophobic carnauba wax-based particles were prepared by Pickering emulsion. The influence of the different size of the particles on the structure and hydrophobicity of the chitosan coating films were investigated. The results showed that micro-scale particles (average particle size 25.04 μm) with nano-scale (5–10 nm) TiO2 uniformly distributed on the surface of the particles were formed by Pickering emulsion. The chitosan coating films showed higher contact angle and lower sliding angle compared to the control due to the hierarchical structure, hydrophobicity and arrangement of the particles. In addition, the small particle (23–48 μm) coating film showed higher hydrophobicity than the large particle coating film (48–70 μm) due to the small particle size and the formation of more small gaps. The gaps were conducive to form “air cushion” which reduced the contact area between water and the coating films and thus increased contact angle and decreased sliding angle. The coating films showed high chemical stability and low residual rates of liquid food. The results suggest that Pickering emulsion is an effective method to create wax-based particles with hierarchical structure and the particles have potential to be used as hydrophobic coating materials.
Detail
Agrocybe cylindracea fucoglucogalactan induced lysosome-mediated apoptosis of colorectal cancer cell through H3K27ac-regulated cathepsin D
Green Chemistry ( IF 11.034 ) Pub Date: 2023-07-17 , DOI: 10.1016/j.carbpol.2023.121208
Inducing lysosomal dysfunction is emerging as a promising means for cancer therapy. Agrocybe cylindracea fucoglucogalactan (ACP) is a bioactive ingredient with anti-tumor activity, while its mechanism remains obscure. Herein, we found that ACP visibly inhibited the proliferation of colorectal cancer cells, and the IC50 value on HCT-116 cells (HT29 cells) was 490 μg/mL (786.4 μg/mL) at 24 h. RNA-seq showed that ACP regulated mitochondria, lysosome and apoptosis-related pathways. Further experiments proved that ACP indeed promoted apoptosis and lysosomal dysfunction of HCT-116 cells. Moreover, ChIP-seq revealed that ACP increased histone-H3-lysine-27 acetylation (H3K27ac) on CTSD (cathepsin D) promoter in HCT-116 cells, thus facilitating the binding of transcription factor EB (TFEB), and resulted in ascension of CTSD expression. Additionally, ACP triggered mitochondrial-mediated apoptosis by decreasing mitochondrial membrane potential and increasing pro-apoptotic protein levels. Notably, Pepstatin A (CTSD inhibitor) availably alleviated ACP-induced apoptosis. Taken together, our results indicated that ACP induced lysosome-mitochondria mediated apoptosis via H3K27ac-regulated CTSD in HCT-116 cells. This study indicates that ACP has anti-cancer potential in the treatment of colorectal cancer.
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Dispersion-corrected DFT calculations and umbrella sampling simulations to investigate stability of Chrysin-cyclodextrin inclusion complexes
Green Chemistry ( IF 11.034 ) Pub Date: 2023-07-01 , DOI: 10.1016/j.carbpol.2023.121162
The study of inclusion complexes of Chrysin (ChR) with three forms of cyclodextrins (CDs) α-, β-, and γ-CD was accomplished to examine the stability of ChR inside the central cavities of CDs. The aim of study was to identify the most suitable form of CD to improve the hydro-solubility of poorly soluble ChR bioactive molecule. Microsecond timescale molecular dynamics (MD) simulations were performed on four inclusion complexes (α-CD/ChR, β-CD/ChR, and two conformations of γ-CD/ChR) to examine the dynamics of ChR inside the cavity of CDs. The first conformation of γ-CD/ChR inclusion complex (γ-CD1/ChR) was identified to possess the highest affinity between host and guest molecule on the basis of binding energy calculated by employing Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) and umbrella sampling simulations. To further strengthen the claims of classical and biased MD studies, Our own N-layered Integrated molecular Orbital and Molecular mechanics (ONIOM) (wB97XD/6–311+g(d,p):pm7) calculations were performed on the selected inclusion complexes. The ONIOM based complexation energy reaffirmed that ChR had highest affinity for the γ-CD1 host molecule. Further, the non-covalent interaction analysis was conducted using Multiwfn software on QM-optimized inclusion complexes with wB97XD/6–311+G(d,p) model chemistry, revealing non-covalent interactions between ChR and CDs. This atomic level information helped us to gain better insights into critical atoms of ChR and CD that participated in intermolecular interactions and identify γ-CD as a suitable host molecule for improving the hydro-solubulity of ChR. The structural insights would help to derive new derivatives of γ-CD with better host capacity.
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Stabilization of capsanthin in physically-connected hydrogels: Rheology property, self-recovering performance and syringe/screw-3D printing
Green Chemistry ( IF 11.034 ) Pub Date: 2023-07-18 , DOI: 10.1016/j.carbpol.2023.121209
This work presented a facile way of stabilizing capsanthin by physically-connected soft hydrogels via utilizing specially-structured polysaccharides, and investigated rheological properties, self-recovering mechanism and 3D printability. The functionalized hydrogels demonstrated excellent color quality including redness, yellowness index and hue with great storage stability and visual perception. The soft hydrogels fabricated with properly sequenced polyglyceryl fatty acid esters, β-cyclodextrin, chitosan, and low-content capsanthin possessed outstanding extrudability, appropriate yield stress, reasonable mechanical strength, rational elasticity and structure sustainability. Furthermore, the self-recovering properties based on hydrogen bonds, host-guest interactions and electrostatic interactions were revealed and verified by structural, zeta potential, micro-morphological, zeta potential, thixotropic, creep-recovery, and macroscopic/microscopic characterizations. Along with excellent antioxidant performance, the subsequent 3D printing onto bread with complex models elucidated the high geometry accuracy and great sensory characters. The sequenced physically-connected hydrogels incorporated with capsanthin can provide new insights on stabilizing hydrophobic biomaterials and developing the 3D printed exquisite, innovative food.
Detail
Synergistic effect and mechanism of cellulose nanocrystals and calcium ion on the film-forming properties of pea protein isolate
Green Chemistry ( IF 11.034 ) Pub Date: 2023-07-14 , DOI: 10.1016/j.carbpol.2023.121181
The current serious environmental problems have greatly encouraged the design and development of food packaging materials with environmental protection, green, and safety. This study aims to explore the synergistic effect and corresponding mechanism of cellulose nanocrystals (CNC) and CaCl2 to enhance the film-forming properties of pea protein isolate (PPI). The combination of 0.5 % CNC and 4.5 mM CaCl2 resulted in a 76.6 % increase in tensile strength when compared with pure PPI-based film. Meanwhile, this combination effectively improved the barrier performance, surface hydrophobicity, water resistance, and biodegradability of PPI-based film. The greater crystallinity, viscoelasticity, lower water mobility, and improved protein spatial conformation were also observed in CNC/CaCl2 composite film. Compared with the control, the main degradation temperature of composite film was increased from 326.23 °C to 335.43 °C. The CNC chains bonded with amino acid residue of pea protein at specific sites via non-covalent forces (e.g., hydrogen bonds, Van der Waals forces). Meanwhile, Ca2+ promoted the ordered protein aggregation at suitable rate and degree, accompanied by the formation of more disulfide bonds. Furthermore, proper Ca2+ could strengthen the cross-linking and interaction between CNC and protein, thereby establishing a stable network structure. The prepared composite films are expected to be used for strawberry preservation.
Detail
3D printing of concentrated nanocellulose material: The critical role of substrates on the shape fidelity and mechanical properties
Green Chemistry ( IF 11.034 ) Pub Date: 2023-07-13 , DOI: 10.1016/j.carbpol.2023.121197
This paper presents a breakthrough in the shape fidelity and mechanical strength of 3D-printed high-concentration nanocellulose structures, demonstrating a record flexural strength of 149 ± 2 MPa and a flexural modulus of 15 ± 0.8 GPa. These findings replace the previous method of 3D printing on conventional substrates with wood substrates for highly concentrated nanocellulose (HCNC) structures. The HCNC structures are 3D-printed using extrusion and processed under controlled drying conditions (Relative humidity: 60 % and 45 %, Temperature: 25 °C) to achieve outstanding mechanical properties without sacrificing structure shape fidelity/retention. It was noticed that the drying phenomenon of HCNC structures on the conventional substrates is responsible for the adhesion issues between the printed layers resulting in low shape fidelity/retention. In contrast with conventional substrates, the wood substrates offer an increased drying rate from the bottom side of printed HCNC structures due to its hydrophilicity and wicked nature, which helps maintain the shape fidelity without using additional crosslinkers, resulting in improved shape fidelity/retention and mechanical properties. The 3D-printed nanocellulose structure bears twice the load compared to a commercial poly lactic acid 3D-printed one. These features open a new horizon for fabricating 3D-printed nanocellulose structures for advanced environmentally friendly structural applications.
Detail
Solution blow co-spinning of cellulose acetate with polyethylene oxide. Structure, morphology, and properties of nanofibers
Green Chemistry ( IF 11.034 ) Pub Date: 2023-07-21 , DOI: 10.1016/j.carbpol.2023.121225
Cellulose acetate (CA) nanofibers are prepared using solution blow co-spinning (SBS) with polyethylene oxide (PEO). The pure CA membranes are obtained by washing water-soluble PEO from the fibrous CA-PEO blend. Nanofibrous membranes are characterized using optical and scanning electron microscopy (SEM), differential scanning calorimetry (DSC), infrared spectroscopy (ATR-FTIR), and surface zeta potential measurements. Thermal transitions from DSC, and ATR-FTIR spectra analysis, were used to confirm the removal of the PEO. Although the characteristic signals of PEO are not observed by FTIR, an additional step thermal transition of CA nanofibers indicates the embedding of a small amount of PEO (up to 6 wt%). SEM analysis shows that CA-PEO blends are constituted by fibers with mean diameters from 671 to 857 nm (depending on the SBS parameters), while after PEO removal, diameters range from 567 to 605 nm. We propose a new method for staining CA-PEO membranes with iodine solution in absolute ethanol that allows the differentiation of CA and PEO components with an optical microscope. The microscopy results suggest that PEO assists in the spinning by enveloping CA nanofibers, allowing uninterrupted processing. The successful deacetylation to cellulose using an aqueous KOH solution is confirmed with zeta potential measurements and ATR-FTIR.
Detail
Water soluble AIEgen-based thermosensitive and antibacterial hydroxypropyl chitin hydrogels for non-invasive visualization and wound healing
Green Chemistry ( IF 11.034 ) Pub Date: 2023-07-09 , DOI: 10.1016/j.carbpol.2023.121186
Antimicrobial hydrogels containing antibacterial agents have been extensively studied for postoperative infections, wound repair and tissue engineering. However, the abuse of antibiotics has led to the enhancement of bacterial resistance and traditional antibacterial agents are losing their effect. Therefore, fabricating novel and efficient antibacterial hydrogels with enhanced photodynamic antimicrobial activity, good biocompatibility, biodegradability and injectability are highly desirable for clinical application. Herein, a fluorescent and sunlight-triggered synergetic antibacterial thermosensitive hydrogel (red fluorescent hydroxypropyl chitin, redFHPCH) is constructed based on a new water-soluble AIEgen (aggregation-induced emission fluorogen) covalently introduced in hydroxypropyl chitin for non-invasive visualization and wound healing. The thermosensitive redFHPCH solution showing good injectability with fluidity at low temperature was completely transformed into hydrogel under body temperature. The in vitro and in vivo visualization and reactive oxygen species (ROS) generation of the redFHPCH hydrogel are demonstrated clearly because of its excellent AIE fluorescence imaging quality in the red/near-infrared region and superefficient ROS production by sunlight. Moreover, the redFHPCH hydrogel with positively charged quaternary ammonium groups displays a strong synergistic antibacterial effect for healing of infected wound under sunlight irradiation. We believe that this novel strategy can open a new door to explore diversified and multifunctional hydrogels for clinical application.
Detail
Homogeneous wet-spinning construction of skin-core structured PANI/cellulose conductive fibers for gas sensing and e-textile applications
Green Chemistry ( IF 11.034 ) Pub Date: 2023-07-06 , DOI: 10.1016/j.carbpol.2023.121175
Fiber-based wearable electronic textiles have broad applications, but non-degradable substrates may contribute to electronic waste. The application of cellulose-based composite fibers as e-textiles is hindered by the lack of fast and effective preparation methods. Here, we fabricated polyaniline (PANI)/cellulose fibers (PC) with a unique skin-core structure through a wet-spinning homogeneous blended system. The conductive network formation was enabled at a mere 1 wt% PANI. Notably, PC15 (15 wt% PANI) shows higher electrical conductivity of 21.50 mS cm−1. Further, PC15 exhibits excellent ammonia sensing performance with a sensitivity of 2.49 %/ppm and a low limit of detection (LOD) of 0.6 ppm. Cellulose-based composite fibers in this work demonstrate good gas sensing and anti-static properties as potential devices for smart e-textiles.
Detail
Hyaluronic acid-mediated collagen intrafibrillar mineralization and enhancement of dentin remineralization
Green Chemistry ( IF 11.034 ) Pub Date: 2023-07-03 , DOI: 10.1016/j.carbpol.2023.121174
Non-collagenous proteins (NCPs) in the extracellular matrix (ECM) of bone and dentin are known to play a critical regulatory role in the induction of collagen fibril mineralization and are embedded in hyaluronic acid (HA), which acts as a water-retaining glycosaminoglycan and provides necessary biochemical and biomechanical cues. Our previous study demonstrated that HA could regulate the mineralization degree and mechanical properties of collagen fibrils, yet its kinetics dynamic mechanism on mineralization is under debate. Here, we further investigated the role of HA on collagen fibril mineralization and the possible mechanism. The HA modification can significantly promote intrafibrillar collagen mineralization by reducing the electronegativity of the collagen surface to enhance calcium ions (Ca2+) binding capacity to create a local higher supersaturation. In addition, the HA also provides additional nucleation sites and shortens the induction time of amorphous calcium phosphate (ACP)-mediated hydroxyapatite (HAP) crystallization, which benefits mineralization. The acceleration effect of HA on intrafibrillar collagen mineralization is also confirmed in collagen hydrogel and in vitro dentin remineralization. These findings offer a physicochemical view of the regulation effect of carbohydrate polymers in the body on biomineralization, the fine prospect for an ideal biomaterial to repair collagen-mineralized tissues.
Detail
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines Sub Discipline TOP Summarize
化学1区 CHEMISTRY, MULTIDISCIPLINARY 化学综合2区 Not Not
Supplementary Information
Self Citation Rate H-index SCI Inclusion Status PubMed Central (PML)
7.10 160 Science Citation Index Science Citation Index Expanded Not
Submission Guidelines
Journal Submission Website
http://mc.manuscriptcentral.com/gc
Submission Guidelines
https://www.rsc.org/journals-books-databases/about-journals/green-chemistry/#journal-specific-guidelines
Reference Format
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